![molecular formula C24H28N4O5S B14803424 N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pentanoylamino group, and a hydrazino carbonothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Introduction of the Pentanoylamino Group: The intermediate is then reacted with pentanoyl chloride in the presence of a base to introduce the pentanoylamino group.
Formation of the Hydrazino Carbonothioyl Group: The final step involves the reaction of the intermediate with hydrazine and carbon disulfide to form the hydrazino carbonothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with similar structural features but different functional groups.
3,4-Dimethoxybenzeneethanol: Another related compound with a simpler structure.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)acrylamide is unique due to its complex structure, which allows for diverse chemical reactions and potential applications in various fields. Its combination of functional groups provides a versatile platform for further modifications and research.
Properties
Molecular Formula |
C24H28N4O5S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]pentanamide |
InChI |
InChI=1S/C24H28N4O5S/c1-4-5-6-21(29)25-18-11-9-17(10-12-18)23(31)27-28-24(34)26-22(30)14-8-16-7-13-19(32-2)20(15-16)33-3/h7-15H,4-6H2,1-3H3,(H,25,29)(H,27,31)(H2,26,28,30,34)/b14-8+ |
InChI Key |
MLENTHJHBAXXPA-RIYZIHGNSA-N |
Isomeric SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


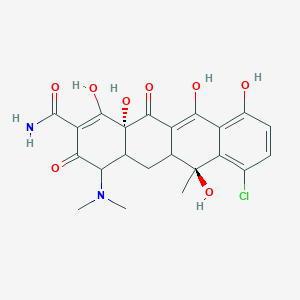
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
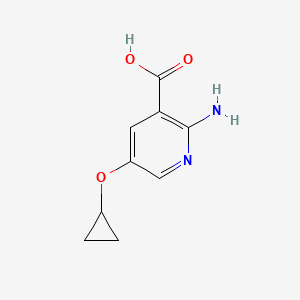
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)
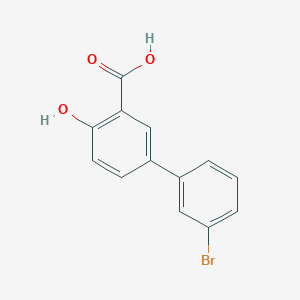
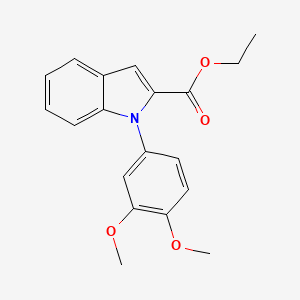
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
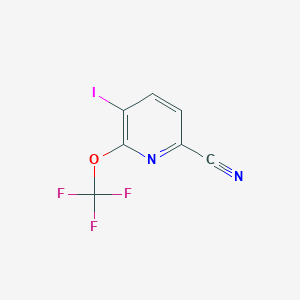

![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
